5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride
Description
Properties
IUPAC Name |
2-methoxy-5-(methylsulfonylmethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-13-9-4-3-7(5-8(9)10)6-14(2,11)12;/h3-5H,6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNCITWIMNBURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803593-30-7 | |
| Record name | 5-(methanesulfonylmethyl)-2-methoxyaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride typically involves the reaction of 2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the methanesulfonyl group is introduced to the aniline ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Research has highlighted several key biological activities associated with this compound:
- Inhibition of Protein Kinases : The compound has shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. One study reported an IC50 value of 9 nM against CDK enzymes, indicating potent activity against this target.
- Antitumor Properties : The compound is part of several structural frameworks that exhibit antitumor properties. It has been identified as a pharmacophoric fragment in compounds targeting various cancer-related pathways, particularly those involving angiogenesis through inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development against bacterial and fungal infections .
Cancer Research
5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride serves as a crucial building block in the synthesis of small organic compounds aimed at inhibiting tumor growth. Its role as a VEGFR2 inhibitor positions it as a potential therapeutic agent in cancer treatments, especially when used in combination with existing chemotherapeutic agents .
Cardiovascular Research
The compound's ability to inhibit protein kinases also extends to cardiovascular applications. It has been explored for its potential to treat conditions related to vascular proliferation and hypertension, given its influence on signaling pathways that regulate vascular smooth muscle cell proliferation .
Drug Development
Due to its diverse biological activities, this compound is being investigated as a lead structure for developing new drugs targeting various diseases, including cancer and infectious diseases. Structure-activity relationship (SAR) studies have indicated that modifications to the aniline core can significantly enhance biological activity, suggesting a pathway for optimizing drug candidates.
Case Study 1: CDK Inhibition
A recent study demonstrated that derivatives of sulfonyl-substituted anilines, including 5-(methanesulfonylmethyl)-2-methoxyaniline hydrochloride, exhibited significant inhibition against CDK enzymes. The study provided insights into the structure-activity relationship, revealing that specific substituents on the aniline structure could enhance inhibitory potency against CDKs.
Case Study 2: Antimicrobial Activity
Research conducted on various derivatives indicated promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This study emphasized the need for further exploration into the mechanism of action and potential clinical applications in treating infections .
Mechanism of Action
The mechanism of action of 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of certain biological pathways, depending on the target.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include:
5-(Ethylsulfonyl)-2-methoxyaniline ():
- Substituents: Ethylsulfonyl at 5-position, methoxy at 2-position.
- Role: Core fragment in VEGFR2 inhibitors and antitumor agents.
- Synthesis: Four-step process from 4-methoxybenzene-1-sulfonyl chloride (59% yield) .
5-[2-(Hydroxyethyl)sulfonyl]-2-methoxyaniline (): Substituents: Hydroxyethylsulfonyl at 5-position.
2-Methoxyaniline Hydrochloride (CAS 90-04-0, ):
- Substituents: Methoxy at 2-position; lacks sulfonyl groups.
- Role: Base compound for further functionalization.
Physicochemical and Pharmacological Properties
- Methanesulfonylmethyl vs. Hydrochloride salts enhance solubility, as seen in 2-methoxyaniline hydrochloride .
Biological Activity
5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₉H₁₃ClN₂O₃S
- Molecular Weight : 248.73 g/mol
5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride exhibits biological activity through various mechanisms, particularly its interaction with specific biochemical pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit phosphoinositide 3-kinases (PI3K), which play a critical role in cellular functions such as growth and metabolism .
- Antimicrobial Activity : The compound may possess antimicrobial properties, similar to other aniline derivatives, which are known for their efficacy against various bacterial strains.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases .
Biological Activity Overview
The biological activities associated with 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against certain bacterial strains; potential for broad-spectrum use. |
| Anti-inflammatory | May reduce inflammation in various models; relevant for chronic inflammatory conditions. |
| Anticancer | Preliminary studies suggest potential anticancer properties through apoptosis induction. |
| Neuroprotective | Potential protective effects in neurodegenerative models; further studies required. |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study investigated the antimicrobial activity of various aniline derivatives, revealing that compounds similar to 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms :
- Neuroprotective Effects :
Pharmacokinetics
Understanding the pharmacokinetics of 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride is essential for evaluating its therapeutic potential:
- Absorption : Rapid absorption is expected due to its low molecular weight.
- Distribution : Likely distributed widely due to lipophilicity.
- Metabolism : Primarily metabolized in the liver, with potential formation of active metabolites.
- Excretion : Predominantly excreted via urine.
Q & A
Q. How can advanced oxidation processes (AOPs) degrade this compound in wastewater while minimizing environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
